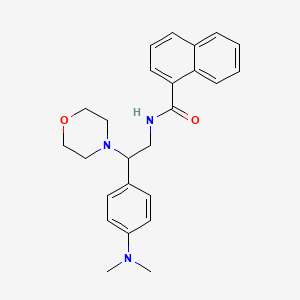

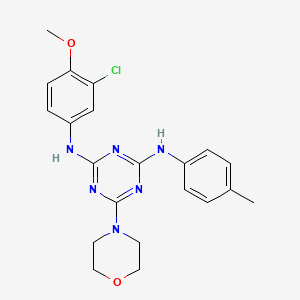

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that likely contains a naphthamide group, a morpholinoethyl group, and a dimethylaminophenyl group . These types of compounds are often used in research and industrial settings .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The structure of these compounds can be determined using techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used . These compounds can participate in various types of reactions, including those involving charge transfer .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including FT-IR, UV–vis, and 1 H-NMR . These compounds often exhibit properties such as high non-linearity, high mechanical and photo-chemical stability, and thermal properties .科学的研究の応用

Topical Drug Delivery Prodrugs

The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have shown potential for topical drug delivery. These compounds are designed to improve the skin permeation of naproxen, offering enhanced solubility and lipophilicity, leading to improved topical delivery rates (Rautio et al., 2000).

Supramolecular Chemistry

Naphthalene-based compounds, including those with morpholine and dimethylamino groups, have been used as building blocks in supramolecular assemblies. Their distinct solvatomorphs and adducts demonstrate the versatile roles of these compounds in creating structures with varied functionalities, such as conformational polymorphism and hydrogen bond network dimensionality (Białek et al., 2013).

Antituberculosis Activity

Certain dimethylamino-naphthalene derivatives have shown high antituberculosis activity, highlighting their potential as key components in the development of new therapeutic agents against tuberculosis. This opens avenues for the exploration of naphthalene derivatives in medicinal chemistry (Omel’kov et al., 2019).

Organic Light-Emitting Device (OLED) Applications

Naphthalimide derivatives, including those with dimethylamino groups, have been explored for their use in organic light-emitting devices (OLEDs). The research into red-emissive fluorophores for OLED applications indicates the potential of these compounds in enhancing device performance and color purity, contributing to the development of advanced OLED technologies (Luo et al., 2015).

Molecular Logic Switches

The photophysical properties of amino derivatives of naphthalene compounds have been investigated for their potential implementation as molecular logic switches. These studies provide insights into solvatochromism, acidochromism, and solid-state fluorescence, contributing to the development of advanced molecular electronics and photonics (Uchacz et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as methyl red, have been found to target fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa .

Mode of Action

Compounds with similar structures often act as nucleophiles . They may interact with their targets through a variety of mechanisms, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in the metabolism of new fentanyl analogs .

Pharmacokinetics

Similar compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

Similar compounds have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

Similar compounds have been found to be stable under various conditions .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The compound N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide could potentially interact with a variety of enzymes, proteins, and other biomolecules. The presence of the dimethylamino group suggests it could form ionic interactions with acidic residues in proteins or enzymes. The morpholinoethyl group could potentially participate in hydrogen bonding, influencing the compound’s interaction with other biomolecules .

Cellular Effects

The effects of N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide on cellular processes are largely unknown due to the lack of specific studies on this compound. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. The dimethylamino group might interact with cell membrane components, influencing membrane fluidity and function .

Molecular Mechanism

The compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-27(2)21-12-10-20(11-13-21)24(28-14-16-30-17-15-28)18-26-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,14-18H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGTBWPELXOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)

![3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2372849.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2372850.png)

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)